Propenzolate hydrochloride
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Overview
Description
Propenzolate hydrochloride is a chemical compound with the molecular formula C20H29NO3·HCl. It is known for its role as a muscarinic acetylcholine receptor antagonist, which means it can block the action of acetylcholine on muscarinic receptors . This compound has applications in various fields, including medicine and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propenzolate hydrochloride typically involves the reaction of specific organic compounds under controlled conditions. One common method includes the reaction of diethyl amine with epoxypropane . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propenzolate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a different set of compounds compared to reduction or substitution reactions.
Scientific Research Applications
Propenzolate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used to study the effects of muscarinic receptor antagonism on biological systems.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
Propenzolate hydrochloride exerts its effects by blocking muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion . By inhibiting these receptors, this compound can reduce the effects of acetylcholine, leading to decreased muscle contractions and secretion.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to propenzolate hydrochloride include:
Cyclopentolate: Another muscarinic receptor antagonist used primarily in ophthalmology.
Atropine: A well-known muscarinic antagonist used in various medical applications.
Scopolamine: Another muscarinic antagonist with applications in treating motion sickness and postoperative nausea.
Uniqueness
This compound is unique due to its specific molecular structure and its particular affinity for certain muscarinic receptors. This makes it especially useful in research and therapeutic applications where targeted receptor antagonism is required.
Properties
CAS No. |
1420-03-7 |
---|---|
Molecular Formula |
C20H30ClNO3 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3;1H |
InChI Key |
LBKCCRHBZAWYOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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